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Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block increasingly utilized
in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry
and agrochemicals. Its pyridine core, substituted with an electron-donating methoxy group and
an electron-withdrawing cyano group, offers a unique combination of reactivity and
functionality. This allows for its participation in a variety of catalytic reactions, making it a
valuable precursor for the development of novel therapeutic agents, including kinase inhibitors.

These application notes provide an overview of a key catalytic reaction involving 5-
Methoxypyridine-2-carbonitrile—the Suzuki-Miyaura cross-coupling—and its application in
the synthesis of a potent PI3K/mTOR inhibitor. Detailed experimental protocols and a summary
of relevant quantitative data are presented to facilitate its use in a research and development
setting.

Application: Synthesis of a PI3BK/ImMTOR Inhibitor

The phosphoinositide 3-kinase (P13K)/protein kinase B (Akt)/mammalian target of rapamycin
(mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and
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metabolism. Dysregulation of this pathway is a common feature in many human cancers,
making it a prime target for the development of novel anticancer therapeutics.

5-Methoxypyridine-2-carbonitrile serves as a key starting material in the synthesis of 2-
amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile, a potent inhibitor of PI3K and
MTOR. The synthesis of this inhibitor is achieved through a palladium-catalyzed Suzuki-
Miyaura cross-coupling reaction.

Catalytic Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-
carbon bonds. In this specific application, 5-Methoxypyridine-2-carbonitrile is coupled with a
boronic acid ester derivative of a substituted nicotinonitrile in the presence of a palladium
catalyst and a base.

Reaction Scheme:

Quantitative Data

The following table summarizes the reported yield for the Suzuki-Miyaura coupling reaction in
the synthesis of the target PISK/mTOR inhibitor.

Reactant Reactant . Referenc
A . Catalyst Base Solvent Yield (%)
2-Chloro-4-
morpholin-
4-yl-6-
5- (4,4,5,5-
1,4- US Patent
Methoxypy  tetramethyl  PdCIlz(dppf )
Na=COs Dioxane/W 70 2014/0275
ridine-2- -1,3,2- )
ater 038 Al
carbonitrile  dioxaborol
an-2-
ylnicotinon
itrile
Experimental Protocols
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Synthesis of 2-Amino-6-(5-methoxy-pyridin-2-yl)-4-
morpholin-4-yl-nicotinonitrile

This protocol is adapted from the procedure described in US Patent 2014/0275038 Al.

Materials:

5-Methoxypyridine-2-carbonitrile

e 2-Chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
¢ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(il) (PdClz(dppf))

e Sodium carbonate (Naz2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography
Procedure:

» To areaction vessel, add 5-Methoxypyridine-2-carbonitrile (1.0 eq), 2-chloro-4-morpholin-
4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (1.2 eq), and sodium
carbonate (2.0 eq).

e Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (PdClz(dppf)) (0.1 eq) to the
mixture.

e Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.
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e Heat the mixture to 80 °C and stir for 12 hours.

 After cooling to room temperature, dilute the reaction mixture with water and extract with
ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
product, 2-amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, the point of inhibition
by the synthesized molecule, and the experimental workflow for its synthesis.
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2-Amino-6-(5-methoxy-pyridin-2-yl)-

4-morpholin-4-yl-nicotinonitrile
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Caption: PI3K/Akt/mTOR signaling pathway and inhibition.
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Caption: Suzuki-Miyaura coupling experimental workflow.
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 To cite this document: BenchChem. [Application Notes and Protocols for Catalytic Reactions
Involving 5-Methoxypyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355149#catalytic-reactions-involving-5-
methoxypyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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